molecular formula C8H11ClN2O3S B11741441 N'-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride

N'-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride

Katalognummer: B11741441
Molekulargewicht: 250.70 g/mol
InChI-Schlüssel: ZATICYNBNOCGEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is known for its unique structure, which includes a methanesulfonyl group and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-methanesulfonylbenzonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-hydroxy-4-methylsulfonylbenzene-1-carboximidamide
  • N’-hydroxy-4-ethylsulfonylbenzene-1-carboximidamide
  • N’-hydroxy-4-propylsulfonylbenzene-1-carboximidamide

Uniqueness

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher reactivity in certain chemical reactions and a broader range of applications in scientific research .

Eigenschaften

Molekularformel

C8H11ClN2O3S

Molekulargewicht

250.70 g/mol

IUPAC-Name

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI-Schlüssel

ZATICYNBNOCGEP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.